molecular formula C16H22F3N3O2 B2656332 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2310158-40-6

1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No. B2656332
CAS RN: 2310158-40-6
M. Wt: 345.366
InChI Key: VIVICJHUWCAGEY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea, also known as MTIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTIP belongs to the class of compounds known as ureas and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea acts as a selective antagonist of the dopamine D3 receptor, which is found in high concentrations in the brain. By blocking this receptor, 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to have a modulatory effect on dopamine signaling, which is thought to be responsible for its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can increase dopamine release in certain regions of the brain, which is thought to be responsible for its therapeutic effects in neurological disorders. Additionally, 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to have anxiolytic and antidepressant effects in animal models, further highlighting its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new treatments for neurological disorders. However, one of the limitations of using 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are a number of potential future directions for research on 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea and its potential applications in other fields. Overall, 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea represents a promising candidate for further research and development in a variety of scientific fields.

Synthesis Methods

1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea typically involves the use of organic solvents and reagents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to have a unique mechanism of action that targets specific receptors in the brain, making it a potential candidate for the development of new treatments for these conditions.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-24-14-5-3-2-4-13(14)21-15(23)20-10-12-6-8-22(9-7-12)11-16(17,18)19/h2-5,12H,6-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVICJHUWCAGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

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